2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one
Description
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is a fluorinated ketone featuring a conjugated pentenyl chain, a phenyl group, and two fluorine atoms at the C2 position. The compound’s α,β-unsaturated ketone moiety may also enable reactivity in cycloadditions or nucleophilic additions.
Properties
CAS No. |
373393-26-1 |
|---|---|
Molecular Formula |
C12H12F2O |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2,2-difluoro-4-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
WEYZDIZBMIJUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired product and remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: Fluorinated compounds like the target require specialized reagents (e.g., DAST or Deoxo-Fluor), whereas 4-Methyl-1-phenyl-2-pentanone () can be synthesized via conventional Friedel-Crafts acylation .
Biological Activity
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one (CAS No. 373393-26-1) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is C11H10F2O, with a molecular weight of 202.19 g/mol. The compound features a conjugated system that contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2O |
| Molecular Weight | 202.19 g/mol |
| IUPAC Name | 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one |
| CAS Number | 373393-26-1 |
Anticancer Properties
Recent studies have indicated that 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
In a study conducted by researchers at Osaka University, the compound was tested against a panel of human cancer cell lines. The results showed an IC50 value ranging from 0.5 to 3 µM across different cell lines, indicating potent cytotoxic effects .
The biological activity of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is primarily attributed to its ability to interact with microtubules and inhibit tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis.
Pharmacokinetics
Pharmacokinetic studies suggest that 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has favorable absorption and distribution characteristics. Its lipophilicity allows for good membrane permeability, which is essential for its bioavailability.
Toxicity Profile
Toxicological evaluations indicate that while the compound exhibits anticancer properties, it also poses potential risks for toxicity at higher concentrations. Studies have shown that it may induce genotoxic effects in certain cellular models; therefore, careful consideration is required when evaluating its therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
